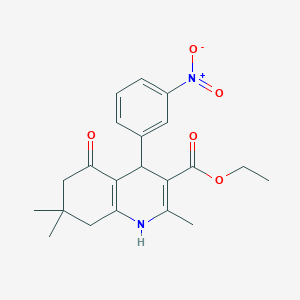![molecular formula C21H17N5O2S B10889439 ethyl 9-methyl-2-[2-(1H-pyrrol-1-yl)phenyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10889439.png)
ethyl 9-methyl-2-[2-(1H-pyrrol-1-yl)phenyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 9-methyl-2-[2-(1H-pyrrol-1-yl)phenyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrole ring, a phenyl group, and a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
The synthesis of ethyl 9-methyl-2-[2-(1H-pyrrol-1-yl)phenyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine core.
Introduction of the Pyrrole Ring: The pyrrole ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
化学反应分析
Ethyl 9-methyl-2-[2-(1H-pyrrol-1-yl)phenyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole and phenyl rings, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures depending on the specific reaction.
科学研究应用
Ethyl 9-methyl-2-[2-(1H-pyrrol-1-yl)phenyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Materials Science: Its heterocyclic structure makes it a candidate for use in organic electronics and photonics.
Biological Research: The compound can be used as a probe to study biological pathways and mechanisms due to its ability to interact with proteins and nucleic acids.
作用机制
The mechanism of action of ethyl 9-methyl-2-[2-(1H-pyrrol-1-yl)phenyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, alteration of signal transduction pathways, and changes in gene expression.
相似化合物的比较
Ethyl 9-methyl-2-[2-(1H-pyrrol-1-yl)phenyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds share a similar triazole core but differ in the attached functional groups and their biological activities.
Triazole-Pyrimidine Hybrids: These hybrids have a similar core structure but may have different substituents, leading to variations in their pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C21H17N5O2S |
|---|---|
分子量 |
403.5 g/mol |
IUPAC 名称 |
ethyl 12-methyl-4-(2-pyrrol-1-ylphenyl)-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C21H17N5O2S/c1-3-28-21(27)17-13(2)16-19-23-18(24-26(19)12-22-20(16)29-17)14-8-4-5-9-15(14)25-10-6-7-11-25/h4-12H,3H2,1-2H3 |
InChI 键 |
SPDZPMSXFRTPNT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN3C2=NC(=N3)C4=CC=CC=C4N5C=CC=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E,5E)-5-(3,5-dibromo-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10889357.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B10889360.png)
![2-{[(2E)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}benzoic acid](/img/structure/B10889362.png)
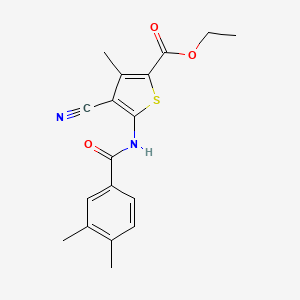
![3-{3-[(2-oxo-2H-chromen-4-yl)amino]phenyl}acrylic acid](/img/structure/B10889365.png)
![4-(5-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoic acid](/img/structure/B10889367.png)
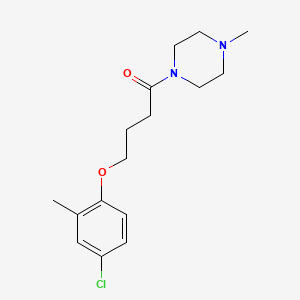
![5-{[3-(Ethoxycarbonyl)-4-ethyl-5-methylthiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10889384.png)
![4-[(4-ethoxyphenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B10889393.png)
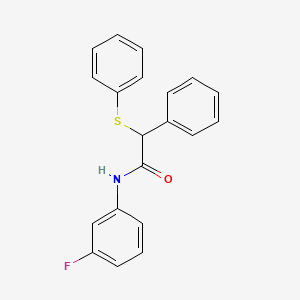
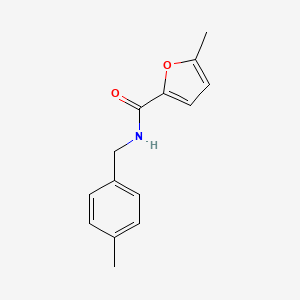
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](thiophen-2-yl)methanone](/img/structure/B10889411.png)
![2-(4-Methoxyphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10889427.png)
